4-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-oxazepane

Catalog No.
S7936990
CAS No.
M.F
C11H13F3N2O
M. Wt
246.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-oxazepane

Product Name

4-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-oxazepane

IUPAC Name

4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-oxazepane

Molecular Formula

C11H13F3N2O

Molecular Weight

246.23 g/mol

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)9-2-3-15-10(8-9)16-4-1-6-17-7-5-16/h2-3,8H,1,4-7H2

InChI Key

ANPVZRBVQQVQAN-UHFFFAOYSA-N

SMILES

C1CN(CCOC1)C2=NC=CC(=C2)C(F)(F)F

Canonical SMILES

C1CN(CCOC1)C2=NC=CC(=C2)C(F)(F)F
4-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-oxazepane (TFPO) is an organic compound with a molecular formula of C12H11F3N2O. It was first synthesized by DuPont in the 1980s as a potential therapeutic agent for Alzheimer's disease, but its use in this context has not been pursued. TFPO has recently gained attention due to its unique chemical and physical properties, which make it a useful compound in scientific experiments ranging from materials science to drug discovery.
TFPO is a type of oxazepane, a class of cyclic organic compounds that contain a six-membered ring with an oxygen and nitrogen atom in the ring. The compound also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The trifluoromethyl group is a highly electronegative functional group that can influence the reactivity and physical properties of a compound.
TFPO is a colorless to pale yellow liquid with a density of 1.37 g/mL at room temperature. It has a boiling point of 206 °C and a melting point of -33 °C. The compound is soluble in organic solvents such as ethanol, acetone, and dichloromethane, but is insoluble in water.
TFPO is a relatively stable compound under normal laboratory conditions. It is resistant to acid and base hydrolysis and has a low susceptibility to oxidation. The trifluoromethyl group in TFPO makes it a strong electron-withdrawing group, which can influence the acidity and basicity of the compound.
TFPO can be synthesized through several methods, including the reaction of 2,4,6-trifluoropyridine with an epoxide and the reaction of 2,4-difluoropyridine with azomethine ylide. The most common method of synthesis involves the reaction of 2,4,6-trifluoropyridine with 2-azidomethylphenol in the presence of a palladium catalyst.
The purity and identity of TFPO can be determined through various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. GC-MS is a highly sensitive method for analyzing the purity of TFPO and can detect impurities at concentrations as low as parts per billion. NMR spectroscopy can be used to identify the functional groups and determine the molecular structure of TFPO.
Various analytical methods have been used to study the physical and chemical properties of TFPO and its derivatives. GC-MS is commonly used to analyze the purity and impurities of TFPO and its derivatives. Fourier-transform infrared (FTIR) spectroscopy is used to characterize the functional groups in TFPO, while NMR spectroscopy is used to determine the molecular structure.
Other analytical techniques that have been used to study TFPO include X-ray diffraction (XRD) and differential scanning calorimetry (DSC). XRD is used to study the crystal structure of TFPO and its derivatives, while DSC is used to study the thermal properties and phase transitions of the compound.
TFPO has been shown to exhibit biological activity in several studies. In one study, TFPO was shown to inhibit the growth of several types of cancer cells, including leukemia and breast cancer cells. In another study, TFPO was shown to have antiviral activity against the respiratory syncytial virus.
The mechanism of action of TFPO's biological activity is not well understood. The compound's trifluoromethyl group is thought to play a role in its activity, as this functional group has been shown to have biological activity in other compounds.
The toxicity and safety of TFPO in scientific experiments have not been extensively studied. The compound is not listed in the Hazardous Substances Data Bank (HSDB) or the Registry of Toxic Effects of Chemical Substances (RTECS), indicating that it is not considered to be a hazardous substance.
However, as with any chemical compound, TFPO should be handled with care and proper safety protocols should be followed. Protective clothing and eyewear should be worn when handling TFPO, and the compound should be stored in a cool, dry place away from heat sources and oxidizing agents.
TFPO has a wide range of applications in scientific experiments, particularly in materials science and drug discovery. The compound's unique chemical and physical properties make it a useful building block for the synthesis of other compounds.
One area of research in which TFPO has been particularly useful is in the development of metal-organic frameworks (MOFs). MOFs are porous materials that can be used for gas storage, separation, and catalysis. TFPO and its derivatives have been used as ligands in the synthesis of MOFs, resulting in materials with unique properties and applications.
TFPO has also been used as a building block in the synthesis of pharmaceuticals and other biologically active compounds. The compound's trifluoromethyl group can influence the bioactivity and pharmacokinetics of these compounds.
Research on TFPO and its derivatives is ongoing, particularly in the areas of materials science and drug discovery. Recent studies have focused on the synthesis and characterization of new TFPO-based materials and the development of TFPO-derived compounds with improved bioactivity.
TFPO has the potential to have significant implications in various fields of research and industry. In materials science, the compound's use as a building block for MOFs could lead to the development of new materials with improved gas storage, separation, and catalytic properties.
In drug discovery, TFPO and its derivatives could be useful in the development of new pharmaceuticals with improved bioactivity and pharmacokinetic properties. The compound's ability to inhibit the growth of cancer cells and viruses could lead to the development of new cancer treatments and antiviral therapies.
While TFPO has shown promise in various areas of research, there are limitations to its use and further research is needed to fully understand its potential. One limitation is the lack of understanding of its mechanism of action in biological systems. Further research is needed to identify the targets of TFPO's biological activity and to determine how it affects these targets.
for research on TFPO include the development of new derivatives with improved properties and the exploration of its potential uses in other areas, such as organic electronics and photovoltaics. Research is also needed to determine the safety and toxicity of TFPO in various applications, as well as its environmental fate and impact.

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Exact Mass

246.09799753 g/mol

Monoisotopic Mass

246.09799753 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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